molecular formula C12H22O2 B12668643 2-Isopropyl-5-methylhex-4-enyl acetate CAS No. 74912-37-1

2-Isopropyl-5-methylhex-4-enyl acetate

Cat. No.: B12668643
CAS No.: 74912-37-1
M. Wt: 198.30 g/mol
InChI Key: JMTJOEMOBHPDMW-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylhex-4-enyl acetate is an organic compound with the molecular formula C12H22O2. It is known for its distinct chemical structure, which includes an acetate group attached to a hexenyl chain. This compound is often used in various industrial and scientific applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylhex-4-enyl acetate typically involves the esterification of 2-Isopropyl-5-methylhex-4-enol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylhex-4-enyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropyl-5-methylhex-4-enyl acetate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylhex-4-enyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetate group can undergo hydrolysis to release the active alcohol, which then participates in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-5-methylhex-4-enyl acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and applications, making it valuable in specialized industrial and research contexts.

Properties

CAS No.

74912-37-1

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylhex-4-enyl) acetate

InChI

InChI=1S/C12H22O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h6,10,12H,7-8H2,1-5H3

InChI Key

JMTJOEMOBHPDMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC=C(C)C)COC(=O)C

Origin of Product

United States

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